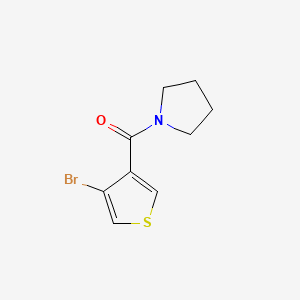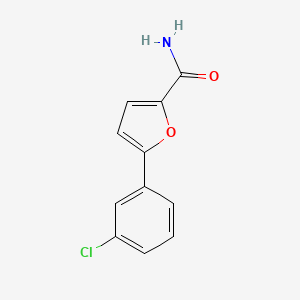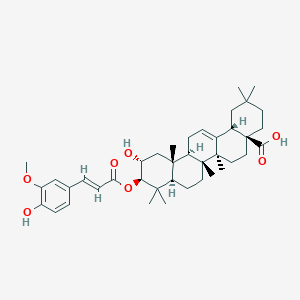![molecular formula C13H12O4 B3034621 2,3-dihydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one CAS No. 197965-28-9](/img/structure/B3034621.png)
2,3-dihydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one
Vue d'ensemble
Description
Enantioselective Synthesis of Tetrahydro-6H-benzo[c]chromen-6-ones
The synthesis of tetrahydro-6H-benzo[c]chromen-6-ones has been achieved through an enantioselective organocatalytic domino Michael-acetalization-Henry reaction. This process involves the reaction of 2-hydroxynitrostyrene and aldehydes in an aqueous environment, which is followed by oxidation to yield cis-3,4-disubstituted dihydrocoumarins with high enantioselectivity, reaching over 99% ee. A specific variant using glutaraldehyde has been shown to undergo a highly stereoselective reaction, leading to the formation of the desired tetrahydro-6H-benzo[c]chromen-6-ones after subsequent oxidation steps .
Mannich Base Derivatives and Biological Activity
The condensation of hydroxy-tetrahydrobenzo[c]chromen-6-ones with substituted 1,1-diaminomethanes has been explored to produce Mannich bases. These bases introduce a dialkylaminomethyl group into the 2- and 4-positions of the tetrahydrobenzo[c]chromen-6-one core. Pharmacological studies on these compounds, particularly a 2-chloro-3-hydroxy-4-(1-pyrrolidinylmethyl) derivative, have demonstrated low toxicity and stimulant effects on the central and peripheral nervous systems in Wistar rats. The compound also showed potential neuroleptic and tranquilizing activities, indicating its significance in medicinal chemistry .
Fluorescence and Metal Interaction Properties
The fluorescence and metal interaction properties of racemic 7,8,9,10-tetrahydro-3-hydroxy-4-(1-hydroxyethyl)benzo[c]chromen-6-one have been investigated. Fluorescence spectroscopy-based methodologies are crucial in various scientific fields due to their high sensitivity. Previous studies have identified benzo[c]chromen-6-one derivatives as selective on-off sensors for iron (III). The current research extends to 4-substituted analogues, revealing that these compounds exhibit fluorescence enhancement in the presence of metals. This behavior is notably different from previously studied urolithins, suggesting that substituents significantly influence the fluorescent properties of the benzo[c]chromen-6-one system .
Orientations Futures
Propriétés
IUPAC Name |
2,3-dihydroxy-7,8,9,10-tetrahydrobenzo[c]chromen-6-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O4/c14-10-5-9-7-3-1-2-4-8(7)13(16)17-12(9)6-11(10)15/h5-6,14-15H,1-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYWQENRDUAFAAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=CC(=C(C=C3OC2=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-dihydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(3-chlorobenzoyl)amino]propanoic Acid](/img/structure/B3034539.png)








![2-Chloroimidazo[1,2-A]pyrimidine](/img/structure/B3034555.png)


